molecular formula C11H10N4 B3358756 Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2-methyl- CAS No. 81810-24-4

Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2-methyl-

Cat. No. B3358756
CAS RN: 81810-24-4
M. Wt: 198.22 g/mol
InChI Key: WITDGEHTOFKCMK-UHFFFAOYSA-N
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Description

“Dipyrido(1,2-a:3’,2’-d)imidazole, 4-amino-2-methyl-” is a heterocyclic amine that is found in meats and fish . It is also known as Glu-P-1 and is a carcinogenic glutamic acid pyrolysis product .


Synthesis Analysis

The synthesis of this compound has been achieved through a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aromatic), 1 Imidazole, and 2 Pyridine .


Chemical Reactions Analysis

The compound has been studied for its effects on the P-450 system of hepatic parenchyma and two dependent monoxidase enzymes, zoxazolamine hydroxylase and dimethylnitrosamine-N-demethylase (DMN-d-ase) .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C12H12N4 and it has a molecular weight of 212.25 .

Mechanism of Action

While the exact mechanism of action is not clear, it is known that the compound is a powerful mutagen . It has been found to induce prophage in bacteria .

Safety and Hazards

“Dipyrido(1,2-a:3’,2’-d)imidazole, 4-amino-2-methyl-” is a confirmed carcinogen with experimental carcinogenic data . Human mutation data has been reported . When heated to decomposition it emits toxic fumes of NOx .

properties

IUPAC Name

4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-6-8(12)10-11(13-7)15-5-3-2-4-9(15)14-10/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITDGEHTOFKCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N3C=CC=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231393
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81810-24-4
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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